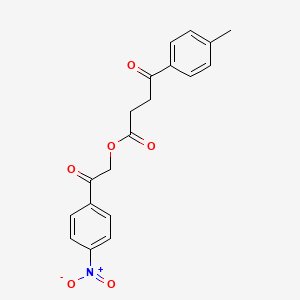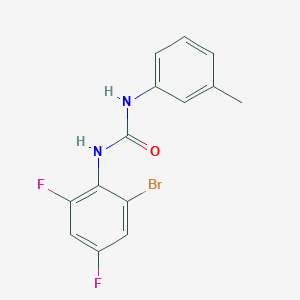![molecular formula C18H22O5 B4966464 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other conditions. In materials science, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
作用机制
The mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and survival. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been found to modulate the activity of the Wnt signaling pathway, which is involved in embryonic development and tissue regeneration.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects, depending on the context and concentration of its application. For example, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has been found to induce apoptosis (programmed cell death) in cancer cells, while promoting cell survival and proliferation in neuronal cells. 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has also been shown to modulate the expression of various genes and proteins involved in cellular signaling, metabolism, and stress response.
实验室实验的优点和局限性
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate specific cellular processes. However, 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used.
未来方向
There are several future directions for research on 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene and its effects on various cellular processes, as well as to evaluate its safety and toxicity in vivo.
合成方法
The synthesis of 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
属性
IUPAC Name |
1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-14-8-4-5-9-15(14)22-12-7-13-23-18-16(20-2)10-6-11-17(18)21-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNXOHOFDCQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6459607 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)